![molecular formula C15H18FN3O B2546399 (4-(2-fluoroethyl)piperazin-1-yl)(1H-indol-5-yl)methanone CAS No. 2034226-21-4](/img/structure/B2546399.png)
(4-(2-fluoroethyl)piperazin-1-yl)(1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-fluoroethyl)piperazin-1-yl)(1H-indol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of indole and piperazine, which are known to have various biological activities.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperazine moiety in this compound has been widely employed in pharmaceuticals. Notably, it appears in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore its potential as a scaffold for novel drug candidates, aiming to enhance therapeutic efficacy, selectivity, and safety profiles.
Anticancer Activity
While specific studies on this compound are limited, related indole derivatives have shown promise as potential anticancer agents. For instance, 4-(1H-indole-2-carbonyl)piperazine-2,6-diones were synthesized and tested for their anticancer activity against various cell lines . Further investigations into the mechanism of action and optimization of structural modifications could reveal its potential in cancer therapy.
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Recent research has identified 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) as an inhibitor of ENTs, with greater selectivity for ENT2 over ENT1 . ENTs play essential roles in nucleotide synthesis, adenosine regulation, and chemotherapy. Analogues of FPMINT, including compound 3c, have been explored for their structure-activity relationship (SAR) and irreversible, non-competitive inhibition properties .
Plant Hormone Research
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not directly related to our compound, the study of indole derivatives sheds light on plant growth, development, and stress responses .
Molecular Docking Studies
Researchers have performed molecular docking studies on novel indolyl derivatives, including those with potential anti-HIV-1 activity . While not specific to our compound, these investigations highlight the importance of understanding ligand-receptor interactions.
Antimicrobial Agents
Designing new piperazin-4-yl analogues, such as those incorporating acetyl-thiazolidine-2,4-dione, has been explored for antimicrobial activity . Although not directly related to our compound, this field underscores the versatility of piperazine-based structures.
Mechanism of Action
Indole Derivatives
The compound is an indole derivative. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are of wide interest because of their diverse biological and clinical applications .
properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c16-4-6-18-7-9-19(10-8-18)15(20)13-1-2-14-12(11-13)3-5-17-14/h1-3,5,11,17H,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRVDYHTQSNTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-fluoroethyl)piperazin-1-yl)(1H-indol-5-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.